Enhanced Lipophilicity and Permeability Relative to the Unsubstituted Primary Carboxamide
The N‑methyl substitution increases computed lipophilicity (XLogP3-AA) from −1.8 for the unsubstituted 4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrazine‑3‑carboxamide (CAS 1863019‑98‑0) to −1.4 for the N‑methyl analog, a shift of +0.4 log units. This change improves predicted passive membrane permeability while retaining aqueous solubility [1].
| Evidence Dimension | XLogP3-AA |
|---|---|
| Target Compound Data | −1.4 |
| Comparator Or Baseline | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide (CAS 1863019-98-0): −1.8 |
| Quantified Difference | +0.4 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Higher lipophilicity within an optimal range (−1 to 3) is favourable for blood-brain barrier penetration and oral absorption in CNS and anti-infective programs.
- [1] PubChem. (2026). Compound Summary for CID 73357500 (N-methyl analog) and CID 1863019-98-0 (unsubstituted analog). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/73357500 View Source
